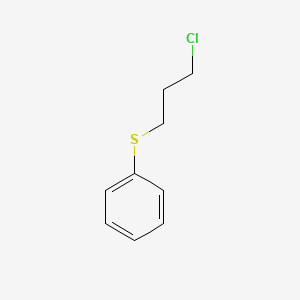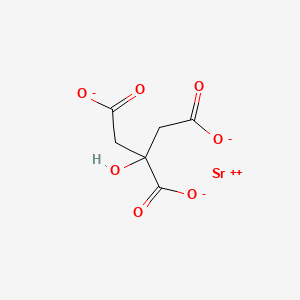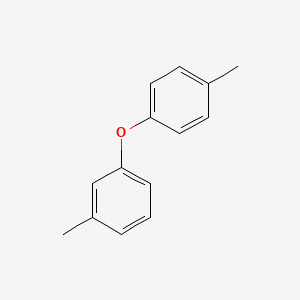
3,4'-Dimethyldiphenyl ether
Overview
Description
3,4’-Dimethyldiphenyl ether is an organic compound with the molecular formula C14H14O It is a derivative of diphenyl ether, where two methyl groups are substituted at the 3 and 4 positions of the phenyl rings
Mechanism of Action
3,4’-Dimethyldiphenyl ether, also known as Benzene, 1-methyl-3-(4-methylphenoxy)- or 1-Methyl-3-(4-methylphenoxy)benzene, is a chemical compound with the molecular formula C14H14O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Diphenyl ether molecules are known to inhibit protoporphyrinogen oxidase (protox), a key enzyme in the biosynthesis of heme and chlorophyll .
Mode of Action
Diphenyl ethers are known to inhibit protox, preventing the conversion of protoporphyrinogen ix to protoporphyrin ix, a crucial step in heme and chlorophyll biosynthesis .
Biochemical Pathways
The inhibition of Protox by diphenyl ethers affects the heme and chlorophyll biosynthesis pathways. This inhibition can lead to the accumulation of protoporphyrinogen IX, which can cause cellular damage when oxidized .
Pharmacokinetics
Its physical properties such as boiling point (2858ºC at 760mmHg) and density (105 g/cm³) suggest that it may have low water solubility and high lipid solubility , which could influence its absorption and distribution in biological systems.
Result of Action
The inhibition of Protox by diphenyl ethers can lead to cellular damage due to the accumulation and subsequent oxidation of protoporphyrinogen IX
Action Environment
The action, efficacy, and stability of 3,4’-Dimethyldiphenyl ether can be influenced by various environmental factors. For instance, its lipophilic nature suggests that it may accumulate in fatty tissues. Additionally, its stability could be affected by factors such as temperature, pH, and presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that diphenyl ethers can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that diphenyl ethers may have inhibitory effects on cellular senescence
Molecular Mechanism
Some studies suggest that diphenyl ethers may undergo a series of non-enzymatic reactions
Metabolic Pathways
Some studies suggest that diphenyl ethers may be degraded by certain bacterial strains
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’-Dimethyldiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 3-bromotoluene with 4-methylphenol in the presence of a base and a copper catalyst. The reaction typically occurs at elevated temperatures, around 150-200°C, to facilitate the formation of the ether bond.
Another method involves the Ullmann reaction, where 3-bromotoluene and 4-methylphenol are reacted in the presence of a copper catalyst and a base, such as potassium carbonate, at high temperatures. This method is known for its efficiency in forming diaryl ethers.
Industrial Production Methods
In industrial settings, the production of 3,4’-dimethyldiphenyl ether often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity 3,4’-dimethyldiphenyl ether.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dimethyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ether into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4’-Dimethyldiphenyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ether: The parent compound without methyl substitutions.
2,2’-Dimethyldiphenyl ether: A similar compound with methyl groups at different positions.
4,4’-Dimethyldiphenyl ether: Another derivative with methyl groups at the 4 positions of both phenyl rings.
Uniqueness
3,4’-Dimethyldiphenyl ether is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from other dimethyldiphenyl ethers.
Properties
IUPAC Name |
1-methyl-3-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWISXILXVKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199745 | |
| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51801-69-5 | |
| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051801695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


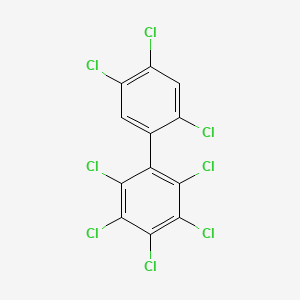
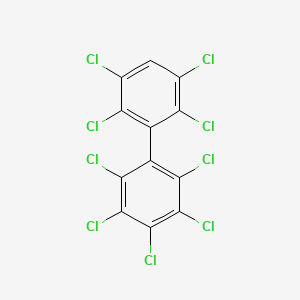
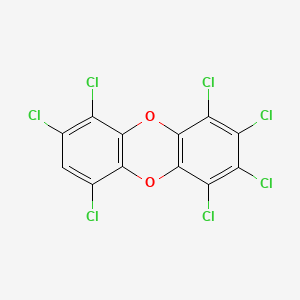
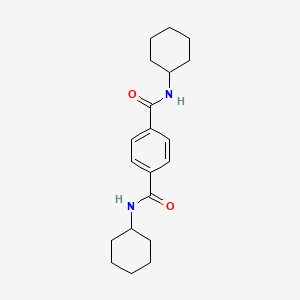
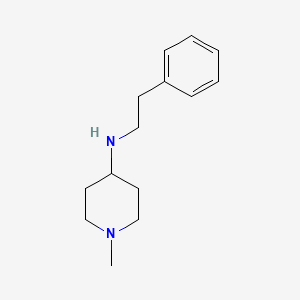
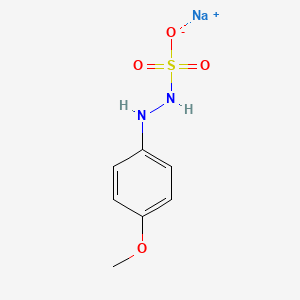
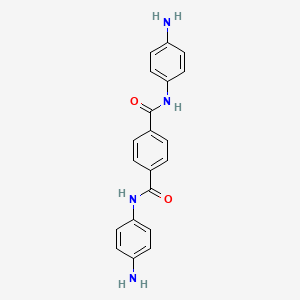
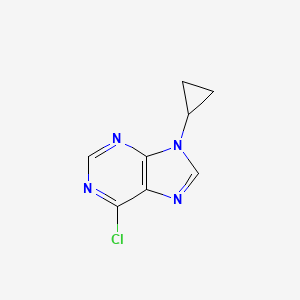
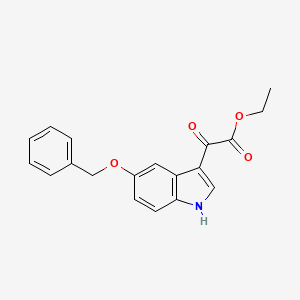
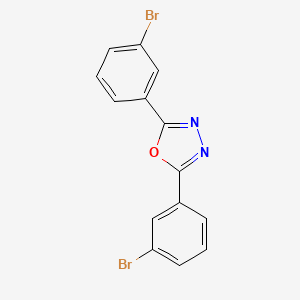
![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)
![Methyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B1594225.png)
